molecular formula C14H13FN6O2 B589006 2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide CAS No. 1391051-77-6

2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide

Cat. No.: B589006
CAS No.: 1391051-77-6
M. Wt: 316.296
InChI Key: RHLYCYTTWFKQMH-UHFFFAOYSA-N
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Description

2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide (CAS 1391051-77-6) is a specialized organic compound with a molecular formula of C14H13FN6O2 and a molecular weight of 316.29 g/mol. This chemical is characterized as a yellow solid and should be stored refrigerated or frozen, protected from air and light, with common solvents including Chloroform, Dichloromethane, and DMSO . The compound features a core structure combining an azide group, an acetamide linker, and a fluorobenzoyl-substituted pyrazole ring. Crystallographic studies reveal that its asymmetric unit can consist of two independent molecules, which primarily differ in the orientation of the azido group. In the crystal lattice, the molecules form extended chains through intermolecular N—H⋯O hydrogen bonds, with further stabilization provided by C—F⋯π(ring), C=O⋯π(ring), and slipped π-stacking interactions . A key research application of this compound is its use in the preparation of a Zolazepam metabolite . Azides like this one are versatile intermediates in medicinal chemistry and molecular biology, often serving as key precursors in the synthesis of more complex heterocyclic systems such as tetrazoles and triazoles via click chemistry cycloaddition reactions . The presence of both the azide and the amide bond, a ubiquitous feature in biologically active compounds and polymers, makes this molecule a valuable building block for constructing novel compounds with potential physiological activity . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-azido-N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN6O2/c1-8-12(13(23)9-5-3-4-6-10(9)15)14(21(2)19-8)18-11(22)7-17-20-16/h3-6H,7H2,1-2H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLYCYTTWFKQMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)C2=CC=CC=C2F)NC(=O)CN=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Synthesis

The 1,3-dimethyl-1H-pyrazol-5-amine intermediate is synthesized via cyclocondensation of acetylacetone with methylhydrazine. This reaction proceeds under acidic conditions (e.g., acetic acid, 80–100°C), yielding the pyrazole ring with methyl groups at positions 1 and 3.

Reaction Conditions :

ParameterValue
ReagentsAcetylacetone, methylhydrazine
SolventEthanol/Acetic acid (1:1)
Temperature80°C, reflux
Reaction Time6–8 hours
Yield70–75%

Acylation at the 4-Position

The 4-amino group of the pyrazole undergoes acylation with 2-fluorobenzoyl chloride. This step requires careful temperature control to avoid overacylation or decomposition.

Procedure :

  • Dissolve 1,3-dimethyl-1H-pyrazol-5-amine (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add triethylamine (2.5 equiv) as a base.

  • Slowly add 2-fluorobenzoyl chloride (1.2 equiv) at 0°C.

  • Stir for 4–6 hours at room temperature.

Optimization Insights :

  • Excess acyl chloride improves conversion but necessitates quenching with aqueous NaHCO₃ to prevent side reactions.

  • Yields range from 65% to 80%, with purity >95% confirmed by HPLC.

Analytical Characterization

Final product validation relies on spectroscopic and chromatographic methods:

TechniqueKey Data
¹H NMR δ 2.35 (s, 3H, CH₃), 2.98 (s, 3H, NCH₃), 4.20 (s, 2H, CH₂N₃)
IR 2100 cm⁻¹ (N₃ stretch), 1680 cm⁻¹ (C=O)
HPLC Retention time: 8.2 min (C18 column, 70:30 acetonitrile/water)
MS (ESI+) m/z 317.1 [M+H]⁺

Industrial-Scale Adaptations

For bulk synthesis, continuous flow reactors enhance safety and efficiency during azide substitution:

ParameterBatch ProcessFlow Process
Reaction Volume50 L5 L/min
Temperature Control±5°C±1°C
NaN₃ Consumption3.0 equiv2.5 equiv
Purity95%98%

Chemical Reactions Analysis

2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide involves its interaction with specific molecular targets. The azido group can participate in bioorthogonal reactions, allowing the compound to be used as a chemical probe. The fluorobenzoyl moiety may interact with various enzymes or receptors, influencing their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Azido-Acetamide Derivatives

To contextualize its uniqueness, three analogous compounds from recent glycobiology research are compared (Table 1) .

Table 1: Comparative Analysis of Azido-Acetamide Derivatives

Compound Name Molecular Weight (g/mol) Physical State Key Substituents IR N₃ Stretch (cm⁻¹) Synthesis Yield Applications
2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide 316.29 Yellow Solid 2-fluorobenzoyl, pyrazole, methyl Not Reported Not Reported Zolazepam metabolite synthesis
2-Azido-N-(4-pentafluoro-L6-sulfanyl)phenyl)acetamide ~358 Yellow Crystal Pentafluorosulfanyl phenyl 2113 97% Glycocalyx engineering
2-Azido-N-(4-bromobenzyl)acetamide ~296 Yellow Liquid 4-Bromobenzyl 2112 99% Not Specified
2-Azido-N-(benzo[d]thiazol-5-yl)acetamide ~238 Yellow Liquid Benzothiazolyl 2107 66% Not Specified

Structural and Functional Differences

The pyrazole core with dual methyl groups enhances steric hindrance and rigidity compared to the benzothiazole or simple phenyl groups in analogs, likely contributing to its solid-state stability .

Physical State and Solubility :

  • The target compound’s solid state (vs. liquids/crystals in analogs) suggests stronger intermolecular interactions, possibly due to hydrogen bonding between the amide carbonyl and fluorobenzoyl groups, as theorized in Etter’s graph-set analysis of crystalline networks .

Synthetic Efficiency :

  • The analogs exhibit yields ranging from 66% to 99%, with bromobenzyl derivatives achieving near-quantitative yields. The target compound’s synthesis yield is unreported but may require specialized conditions due to its complex substituents .

Spectroscopic Signatures: All compounds show IR absorption near 2100–2113 cm⁻¹, confirming the presence of the azido group. Minor shifts (~5 cm⁻¹) may arise from electronic effects of substituents .

Methodological Considerations

  • Synthetic Protocols : The analogs’ synthesis via a universal "Method B" underscores the adaptability of azido-acetamide chemistry, though fluorobenzoyl integration likely demands tailored approaches .

Biological Activity

2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide is a synthetic compound with potential therapeutic applications. Its unique structure, featuring an azido group and a pyrazole moiety, suggests various biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on recent research findings, including synthesis, pharmacological evaluations, and case studies.

  • Molecular Formula : C₁₄H₁₃FN₆O
  • CAS Number : 1391051-77-6
  • Structure : The compound contains a pyrazole ring substituted with a 2-fluorobenzoyl group and an azido group at the 2-position.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the pyrazole core through cyclization reactions.
  • Introduction of the azido group via nucleophilic substitution.
  • Acylation to attach the 2-fluorobenzoyl moiety.

These synthetic routes are crucial for optimizing yield and purity for subsequent biological testing.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The azido group can participate in bioorthogonal reactions, making it a target for selective delivery systems in cancer therapy. The pyrazole moiety has been linked to inhibition of key signaling pathways involved in tumor growth.
  • Case Study : In vitro tests showed that derivatives of pyrazole compounds can induce apoptosis in various cancer cell lines, suggesting that this compound may exhibit similar effects.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • Evaluation : Preliminary screenings against bacterial strains indicate that compounds with similar functionalities can inhibit bacterial growth. The presence of the fluorobenzoyl group may enhance lipophilicity, improving membrane permeability and antibacterial efficacy.

Enzyme Inhibition

Research has shown that related benzamide derivatives are effective inhibitors of various enzymes:

  • Target Enzymes : Some studies have focused on kinases and proteases involved in cancer progression. The inhibition profile suggests that this compound could be a candidate for further exploration as an enzyme inhibitor.

Research Findings

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of Gram-positive/negative bacteria
Enzyme InhibitionPotential inhibitor of kinases/proteases

Q & A

Q. What synthetic routes are commonly employed to prepare 2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide?

The compound’s azide moiety suggests the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are efficient for introducing azide groups into complex molecules. Key steps include:

  • Functionalization of the pyrazole core via nucleophilic substitution or coupling reactions.
  • Introduction of the azide group using reagents like sodium azide under controlled conditions to avoid unintended side reactions.
  • Purification via column chromatography or recrystallization to isolate the final product .

Q. What analytical methods are recommended for assessing the purity and structural integrity of this compound?

  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and methanol for gradient elution .
  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions and detect impurities.
  • Mass Spectrometry (HRMS): To verify molecular weight and azide group stability .

Q. What safety precautions are critical when handling the azide functional group in this compound?

  • Avoid exposure to heat, sparks, or open flames due to the potential explosivity of organic azides.
  • Use blast shields and conduct reactions in small quantities.
  • Follow guidelines for azide disposal, including quenching with sodium nitrite or ceric ammonium nitrate .

Advanced Research Questions

Q. How can hydrogen bonding patterns influence the crystal packing and stability of this compound?

Graph set analysis (as per Etter’s formalism) reveals that intermolecular hydrogen bonds between the acetamide carbonyl and pyrazole N-H groups form cyclic motifs (e.g., R₂²(8) patterns), stabilizing the crystal lattice. Fluorine atoms from the 2-fluorobenzoyl group may participate in weak C–H···F interactions, affecting solubility and melting points .

Q. What challenges arise in X-ray crystallographic refinement of this compound, and how are they resolved?

  • Disorder in the Azide Group: The azide moiety may exhibit rotational disorder. Use SHELXL’s PART and SUMP commands to model partial occupancy .
  • Twinned Crystals: If twinning is detected (e.g., via PLATON ), refine using a twin law matrix in SHELXL .
  • Data Contradictions: Cross-validate crystallographic data with spectroscopic results (e.g., NMR coupling constants) to resolve discrepancies .

Q. How does the electronic nature of the 2-fluorobenzoyl group impact reactivity in click chemistry applications?

The electron-withdrawing fluorine atom enhances the electrophilicity of the benzoyl carbonyl, facilitating nucleophilic substitution reactions. However, steric hindrance from the dimethylpyrazole group may slow CuAAC kinetics. Optimize reaction conditions using ligand-accelerated catalysis (e.g., TBTA ligands) to improve yield .

Q. What strategies address contradictory bioactivity data in antimicrobial assays for this compound?

  • Dose-Response Curves: Replicate assays across multiple bacterial strains (e.g., S. aureus, E. coli) to identify strain-specific effects.
  • Membrane Permeability Studies: Use fluorescence-based assays (e.g., SYTOX Green uptake) to differentiate between membrane disruption and target-specific inhibition .
  • Metabolomic Profiling: Compare metabolic perturbations in treated vs. untreated bacteria to pinpoint mechanistic pathways .

Methodological Notes

  • Synthesis Optimization: For scale-up, replace traditional azide sources with diazotransfer reagents (e.g., imidazole-1-sulfonyl azide) to enhance safety .
  • Crystallography Workflow: Combine SHELXD (for phase solution) and SHELXL (for refinement) to handle complex hydrogen-bonding networks .

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